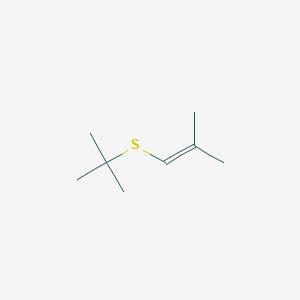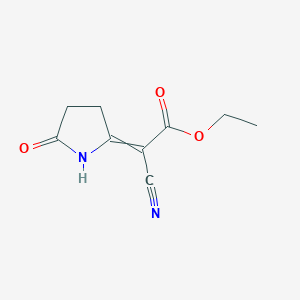
Ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate is a chemical compound characterized by the presence of a cyano group, an ethyl ester, and a pyrrolidine ring. This compound is notable for its unique structure, which combines these functional groups, making it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate typically involves the reaction of ethyl cyanoacetate with 5-oxopyrrolidine-2-carboxylic acid under specific conditions. One common method includes the use of a base, such as sodium ethoxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol, and the mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as ammonia (NH3) or primary amines (RNH2) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound’s cyano group can participate in nucleophilic addition reactions, while the pyrrolidine ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, contributing to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl cyanoacetate: A simpler compound with similar reactivity but lacking the pyrrolidine ring.
5-Oxopyrrolidine-2-carboxylic acid: Shares the pyrrolidine ring but lacks the cyano and ethyl ester groups.
Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate: Contains a similar cyano and ethyl ester group but with an indole ring instead of a pyrrolidine ring.
Uniqueness
Ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate is unique due to its combination of a cyano group, an ethyl ester, and a pyrrolidine ring. This unique structure imparts distinct reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
62565-08-6 |
|---|---|
Fórmula molecular |
C9H10N2O3 |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
ethyl 2-cyano-2-(5-oxopyrrolidin-2-ylidene)acetate |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(13)6(5-10)7-3-4-8(12)11-7/h2-4H2,1H3,(H,11,12) |
Clave InChI |
WPGGZDVEEAZELH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C1CCC(=O)N1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
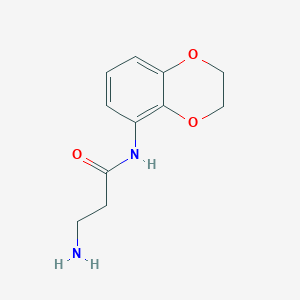
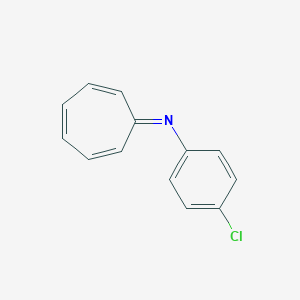
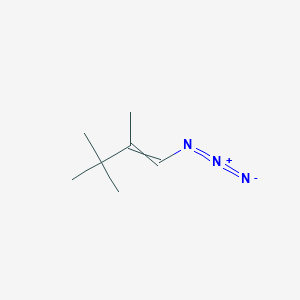

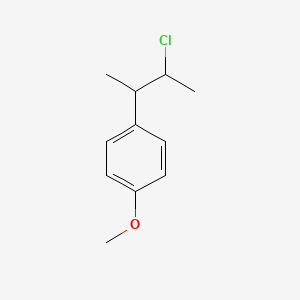
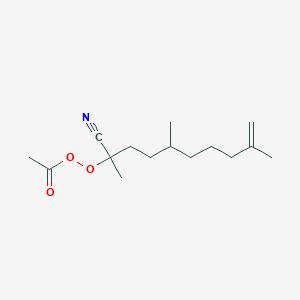

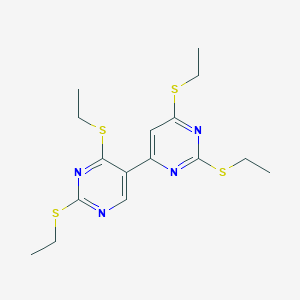
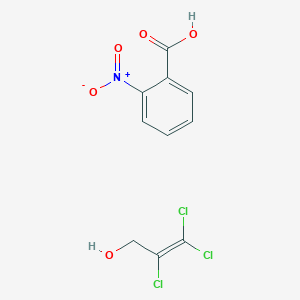
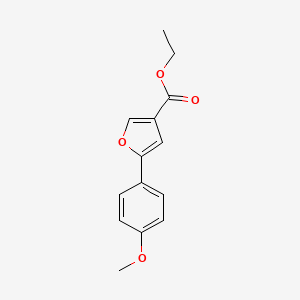
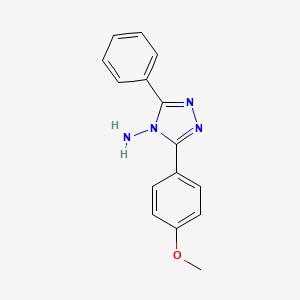
![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)
